Nonafluoro(nitroso)cyclopentane
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Overview
Description
Nonafluoro(nitroso)cyclopentane is a compound characterized by the presence of a cyclopentane ring substituted with nine fluorine atoms and a nitroso group. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of research, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonafluoro(nitroso)cyclopentane can be synthesized through several methods. One common approach involves the direct nitrosation of nonafluorocyclopentane using nitrosyl chloride (NOCl) under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Nonafluoro(nitroso)cyclopentane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can replace fluorine atoms under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Nonafluoro(nitroso)cyclopentane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nonafluoro(nitroso)cyclopentane exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can participate in radical reactions, forming reactive intermediates that can modify biological molecules or initiate polymerization processes . The fluorine atoms enhance the compound’s stability and reactivity, allowing for selective interactions with specific targets .
Comparison with Similar Compounds
Nitrosobenzene: Another nitroso compound with a benzene ring instead of a cyclopentane ring.
Nonafluorocyclopentane: Lacks the nitroso group, making it less reactive in certain types of reactions.
Nitrosocyclohexane: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness: Nonafluoro(nitroso)cyclopentane is unique due to the combination of the highly electronegative fluorine atoms and the reactive nitroso group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
91816-92-1 |
---|---|
Molecular Formula |
C5F9NO |
Molecular Weight |
261.04 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoro-5-nitrosocyclopentane |
InChI |
InChI=1S/C5F9NO/c6-1(7)2(8,9)4(12,13)5(14,15-16)3(1,10)11 |
InChI Key |
AWDVPLYXQHERRY-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(N=O)F |
Origin of Product |
United States |
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